4-(benzenesulfonyl)-5-chloro-N-cyclopentyl-1,3-thiazol-2-amine
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Overview
Description
4-(benzenesulfonyl)-5-chloro-N-cyclopentyl-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a chlorine atom, and a cyclopentyl group attached to a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-5-chloro-N-cyclopentyl-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable precursor, such as a chloroacetamide derivative, with ammonium thiocyanate under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Cyclopentylation: The cyclopentyl group can be introduced through nucleophilic substitution reactions using cyclopentylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-5-chloro-N-cyclopentyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Azides or thiocyanates.
Scientific Research Applications
4-(benzenesulfonyl)-5-chloro-N-cyclopentyl-1,3-thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-5-chloro-N-cyclopentyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular processes and pathways . For example, it may inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in maintaining pH balance and ion transport in cells .
Comparison with Similar Compounds
Similar Compounds
Comparison
4-(benzenesulfonyl)-5-chloro-N-cyclopentyl-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. While compounds like sulfanilamide and dapsone are primarily known for their antibacterial properties, this compound exhibits a broader range of biological activities, including potential anticancer and antifungal effects .
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-N-cyclopentyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S2/c15-12-13(21(18,19)11-8-2-1-3-9-11)17-14(20-12)16-10-6-4-5-7-10/h1-3,8-10H,4-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLNVRUHGJTTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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